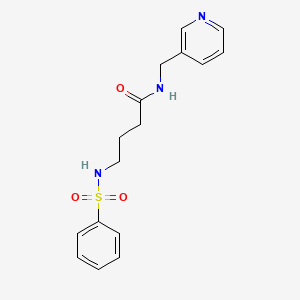

4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonamido)-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c20-16(18-13-14-6-4-10-17-12-14)9-5-11-19-23(21,22)15-7-2-1-3-8-15/h1-4,6-8,10,12,19H,5,9,11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOATYRPYWMYMPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the butanamide backbone: This can be achieved through the reaction of butanoic acid with an appropriate amine under dehydrating conditions.

Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the amide nitrogen with a pyridin-3-ylmethyl halide.

Sulfonamide formation: The final step involves the reaction of the intermediate with phenylsulfonyl chloride to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.

Scientific Research Applications

4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, which could make it useful in the treatment of diseases such as cancer or bacterial infections.

Biological Research: The compound can be used as a probe to study biological pathways and interactions involving sulfonamide and pyridine groups.

Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features, molecular properties, and inferred activities of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide and its analogs:

Key Comparisons

Sulfonamide Substituents

- Target vs. : The target’s pyridin-3-ylmethyl group may improve aqueous solubility compared to ’s pyridin-2-yl sulfamoyl group due to the nitrogen’s position. However, ’s dioxoisoindolinyl group could enhance π-π stacking with biological targets.

- Target vs. : The pyrrolidinylsulfonyl group in increases lipophilicity (predicted logP 3.5 vs. target’s ~2.8), favoring blood-brain barrier penetration.

Aromatic Systems

- Target vs.

- Target vs. : The dual ethylphenyl groups in may hinder solubility but improve selectivity for hydrophobic binding pockets in enzymes.

Functional Group Impact

- Halogen Effects: ’s chlorophenoxy group enhances metabolic stability compared to the target’s unsubstituted phenylsulfonamido.

- Heterocyclic Moieties : ’s benzothiazole and thiazole groups confer antimicrobial properties, whereas the target’s pyridine may favor neurological targets (e.g., P2X receptors ).

Pharmacokinetics

Biological Activity

Overview

4-(Phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide, commonly referred to by its CAS number 941924-40-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both sulfonamide and pyridine functional groups, which are known to contribute to various therapeutic effects. The exploration of its biological activity includes studies on its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a butanamide backbone, a phenylsulfonamide group, and a pyridin-3-ylmethyl substituent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The pyridine ring enhances these interactions through π-π stacking and hydrogen bonding, contributing to the compound's stability and efficacy in biological environments.

Therapeutic Potential

Research indicates that this compound may possess:

- Antimicrobial Properties : Studies suggest that compounds with sulfonamide groups exhibit significant antibacterial activity. This compound could potentially inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .

- Anticancer Activity : Preliminary investigations have indicated that this compound may interfere with cancer cell proliferation pathways. It could act as an inhibitor of key enzymes involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide antibiotic | Antibacterial |

| Pyridine-3-sulfonamide | Pyridine derivative with sulfonamide group | Antimicrobial |

| N-(pyridin-3-ylmethyl)butanamide | Lacks sulfonamide functionality | Different biological profile |

The combination of both sulfonamide and pyridine functionalities in this compound may confer distinct pharmacological properties compared to these simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example:

- Study on Antimicrobial Activity : A study demonstrated that sulfonamide derivatives showed significant inhibition against various bacterial strains, suggesting that similar compounds could be effective in treating infections caused by resistant bacteria .

- Investigation of Anticancer Properties : Research highlighted the potential of sulfonamide-based compounds in inhibiting cancer cell lines, indicating that modifications such as those found in this compound could enhance efficacy against tumors .

Q & A

Q. How can researchers optimize the synthesis of 4-(phenylsulfonamido)-N-(pyridin-3-ylmethyl)butanamide to improve yield and purity?

- Methodological Answer : The compound’s synthesis involves multi-step reactions, typically starting with sulfonylation of the phenyl group followed by amide coupling with pyridinylmethylamine. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use coupling agents like HATU or EDCI for efficient amide bond formation .

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity .

Monitor reaction progress via TLC or HPLC to identify byproducts early .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify sulfonamide (–SONH–) and pyridinylmethyl (–CH-CHN) moieties. Look for characteristic shifts: sulfonamide protons at δ 7.5–8.5 ppm; pyridine protons at δ 8.0–9.0 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns consistent with the sulfonamide backbone .

- FTIR : Identify sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) groups .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. IC values <10 μM suggest therapeutic potential .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity. Use HEK293 cells transfected with target receptors .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction at 24–48h exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Mechanistic Profiling : Compare compound behavior in cell-free (e.g., enzyme kinetics) vs. cellular assays to distinguish direct target engagement from off-target effects .

- Metabolite Analysis : Use LC-MS/MS to identify active metabolites in cell lysates or plasma that may explain discrepancies .

- Species-Specific Modeling : Evaluate activity in primary cells from multiple species (e.g., human vs. murine) to assess translational relevance .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states during sulfonylation/amide coupling. Predict regioselectivity and activation energies .

- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational stability of the pyridinylmethyl group in aqueous vs. lipid environments .

- Machine Learning : Train models on PubChem data to predict reaction yields based on solvent/catalyst combinations .

Q. How can researchers elucidate the compound’s structure-activity relationship (SAR) for targeted drug design?

- Methodological Answer :

- Analog Synthesis : Modify the phenylsulfonamide or pyridinylmethyl groups (e.g., halogenation, methylation) and compare bioactivity .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to identify key binding interactions (e.g., hydrogen bonds with sulfonamide oxygen) .

- Free Energy Perturbation (FEP) : Compute ΔΔG for substituent changes to rank analogs by predicted potency .

Q. What methodologies address challenges in scaling up synthesis while maintaining reproducibility?

- Methodological Answer :

- Flow Chemistry : Optimize continuous synthesis for amide coupling steps to reduce batch variability .

- Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real time .

- Design of Experiments (DoE) : Use factorial design to identify critical parameters (e.g., stoichiometry, mixing rate) affecting yield .

Data Contradiction and Validation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.